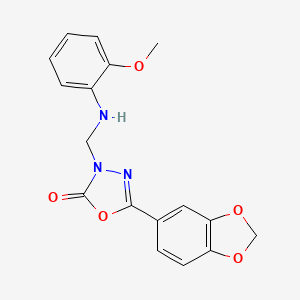![molecular formula C15H14O5 B12898551 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol CAS No. 88256-06-8](/img/structure/B12898551.png)
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol is a chemical compound belonging to the class of dibenzofurans Dibenzofurans are polycyclic aromatic compounds consisting of two benzene rings fused to a central furan ring This specific compound is characterized by three methoxy groups attached to the benzene rings and a hydroxyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3-trimethoxybenzene and 4-hydroxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 1,2,3-trimethoxybenzene and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the dibenzofuran core structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form corresponding alcohols or ethers using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of substituted dibenzofurans with various functional groups.
Scientific Research Applications
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran: Similar structure with hydroxyl groups at positions 2 and 8.
1,2,4-Trimethoxydibenzofuran-3-ol: Similar structure with methoxy groups at positions 1, 2, and 4.
Uniqueness
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in similar compounds.
Properties
CAS No. |
88256-06-8 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
1,2,3-trimethoxydibenzofuran-4-ol |
InChI |
InChI=1S/C15H14O5/c1-17-13-10-8-6-4-5-7-9(8)20-12(10)11(16)14(18-2)15(13)19-3/h4-7,16H,1-3H3 |
InChI Key |
NTGZEBMJDHGZLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


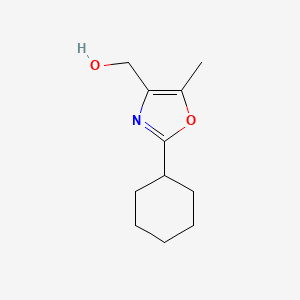
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
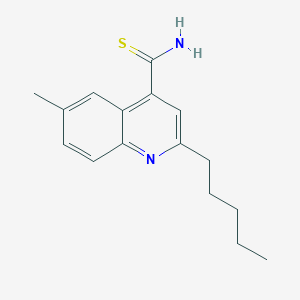
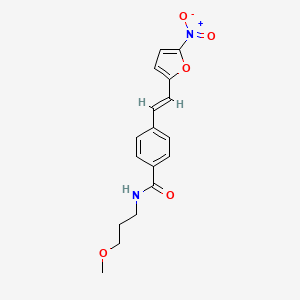
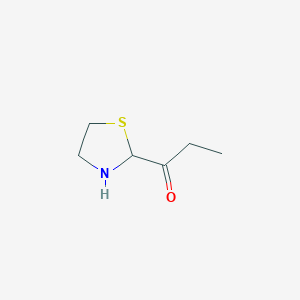
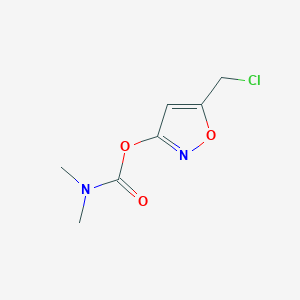
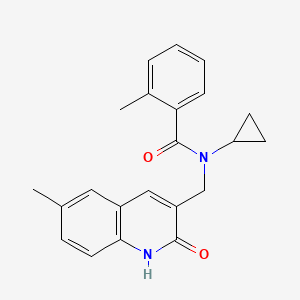
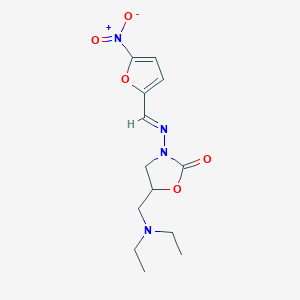
![6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B12898523.png)

![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
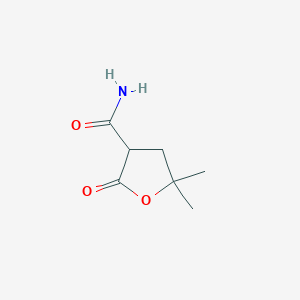
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
